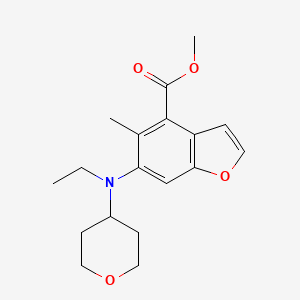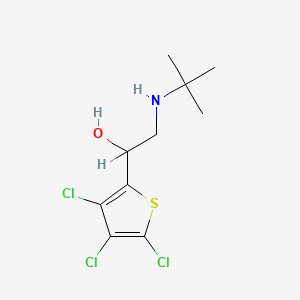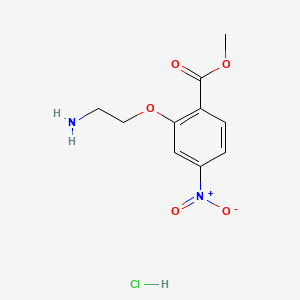
4-Amino-3-cyclopropyl-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-cyclopropyl-5-fluorobenzonitrile is an organic compound with the molecular formula C10H9FN2 It is a derivative of benzonitrile, characterized by the presence of amino, cyclopropyl, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclopropyl-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method involves the introduction of the amino group, cyclopropyl group, and fluorine atom onto the benzonitrile core. The process may include:
Nitration: Introduction of a nitro group onto the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclopropylation: Addition of a cyclopropyl group.
Fluorination: Introduction of a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyclopropyl-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
4-Amino-3-cyclopropyl-5-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclopropyl-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorobenzonitrile: Similar structure but lacks the cyclopropyl group.
3-Cyclopropyl-4-fluorobenzonitrile: Similar structure but lacks the amino group.
4-Amino-3-cyclopropylbenzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness
4-Amino-3-cyclopropyl-5-fluorobenzonitrile is unique due to the combination of amino, cyclopropyl, and fluorine substituents on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-amino-3-cyclopropyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-9-4-6(5-12)3-8(10(9)13)7-1-2-7/h3-4,7H,1-2,13H2 |
InChI Key |
GJKLINREPCSRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC(=C2)C#N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)

